molecular formula C11H15ClO7 B14157703 beta-D-Xylopyranosyl chloride, triacetate CAS No. 10300-18-2

beta-D-Xylopyranosyl chloride, triacetate

Cat. No.: B14157703
CAS No.: 10300-18-2
M. Wt: 294.68 g/mol
InChI Key: JWDUFIUUDGFMTM-UHFFFAOYSA-N
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Description

Beta-D-Xylopyranosyl chloride, triacetate: is a chemical compound derived from D-xylose, a sugar commonly found in hemicelluloses, which are polysaccharides present in plant cell walls. This compound is characterized by the presence of a xylopyranose ring structure with three acetate groups and a chloride substituent. It is used in various chemical synthesis processes due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Xylopyranosyl chloride, triacetate typically involves the acetylation of D-xylose followed by chlorination. The process begins with the protection of hydroxyl groups in D-xylose using acetic anhydride in the presence of a catalyst like pyridine to form the triacetate derivative.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Beta-D-Xylopyranosyl chloride, triacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Beta-D-Xylopyranosyl chloride, triacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of beta-D-Xylopyranosyl chloride, triacetate primarily involves its reactivity towards nucleophiles due to the presence of the chloride group. This reactivity facilitates the formation of glycosidic bonds and other derivatives. The acetate groups provide protection to the hydroxyl groups, allowing selective reactions to occur at the chloride site. The compound’s structure enables it to interact with various molecular targets, including enzymes and receptors involved in glycosylation and other biochemical pathways .

Comparison with Similar Compounds

    Beta-D-Glucopyranosyl chloride, triacetate: Similar structure but derived from glucose.

    Beta-D-Galactopyranosyl chloride, triacetate: Derived from galactose with similar reactivity.

    Beta-D-Mannopyranosyl chloride, triacetate: Derived from mannose with comparable properties.

Uniqueness: Beta-D-Xylopyranosyl chloride, triacetate is unique due to its specific derivation from D-xylose, which is less common in mammalian systems compared to glucose or galactose. This uniqueness makes it particularly valuable in the study of plant-derived polysaccharides and their applications in various fields .

Properties

CAS No.

10300-18-2

Molecular Formula

C11H15ClO7

Molecular Weight

294.68 g/mol

IUPAC Name

(4,5-diacetyloxy-6-chlorooxan-3-yl) acetate

InChI

InChI=1S/C11H15ClO7/c1-5(13)17-8-4-16-11(12)10(19-7(3)15)9(8)18-6(2)14/h8-11H,4H2,1-3H3

InChI Key

JWDUFIUUDGFMTM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)Cl

Origin of Product

United States

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